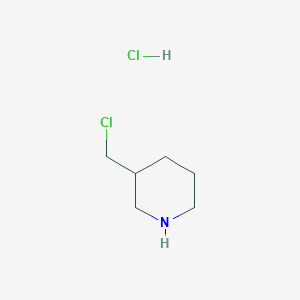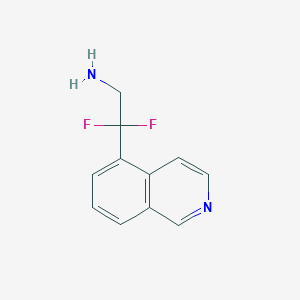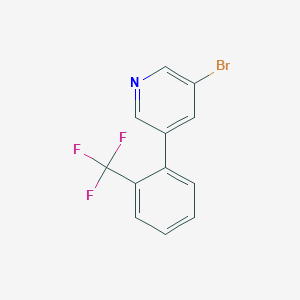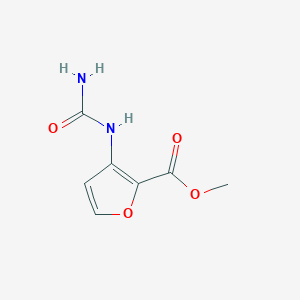
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole
Vue d'ensemble
Description
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is a chemical compound used as a building block or monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices . It is also used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs .
Synthesis Analysis
The synthesis of this compound involves direct arylation and is used in the creation of symmetrical and unsymmetrical 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives for organic optoelectronic materials . It is also an intermediate for the synthesis of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]-thiadiazole .Molecular Structure Analysis
The molecular formula of this compound is C6F2I2N2S . The compound has a molecular weight of 423.95 .Chemical Reactions Analysis
The extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors. This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . The compound appears as a white to yellow-red to green powder or crystal .Applications De Recherche Scientifique
Électronique organique
Le 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole est un élément de construction précieux dans le domaine de l’électronique organique. Sa structure moléculaire est propice à la synthèse de semi-conducteurs de faible poids moléculaire, qui sont essentiels au développement de diodes électroluminescentes organiques (OLED) et d’autres dispositifs électroniques . La présence d’atomes de fluor améliore l’affinité électronique du matériau, ce qui est crucial pour un transport de charge efficace dans ces dispositifs.
Dispositifs photovoltaïques
Dans les applications photovoltaïques, ce composé sert de monomère pour créer des semi-conducteurs polymères à haut rendement de performance des dispositifs . Sa capacité à abaisser la bande interdite des matériaux semi-conducteurs en fait un excellent candidat pour une utilisation dans les cellules solaires organiques, contribuant au développement de solutions d’énergie solaire plus efficaces et plus rentables .
Recherche en imagerie médicale
Les atomes d’iode présents dans le this compound le rendent potentiellement utile pour les applications d’imagerie médicale. L’iode est un agent de contraste couramment utilisé dans les techniques d’imagerie telles que les rayons X et les tomodensitométries. Bien que les applications spécifiques en imagerie médicale pour ce composé ne soient pas détaillées dans les données disponibles, ses propriétés chimiques suggèrent qu’il pourrait faire l’objet d’un intérêt pour la recherche future dans ce domaine .
Technologie des capteurs
Les propriétés électroniques du this compound peuvent lui permettre de fonctionner comme un matériau de détection. Les capteurs basés sur des semi-conducteurs organiques peuvent bénéficier des caractéristiques structurelles du composé, conduisant potentiellement au développement de capteurs sensibles et sélectifs pour divers analytes environnementaux et biologiques .
Produits pharmaceutiques
Bien que les applications directes dans les produits pharmaceutiques pour ce composé spécifique ne soient pas explicitement mentionnées dans les résultats de la recherche, le motif structurel du benzothiadiazole est souvent exploré dans la conception de médicaments en raison de ses propriétés bioactives. Des recherches supplémentaires pourraient explorer le potentiel du this compound dans le développement de nouveaux produits pharmaceutiques .
Synthèse chimique
En tant qu’élément de construction, ce composé est essentiel à la synthèse d’un large éventail de molécules organiques. Ses sites d’iode réactifs conviennent à diverses réactions de couplage, ce qui en fait un réactif polyvalent dans la construction d’architectures organiques complexes pour la science des matériaux et potentiellement pour la synthèse de nouveaux composés organiques aux propriétés uniques .
Mécanisme D'action
Target of Action
The primary target of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is the electron-rich regions of low-band gap polymer semiconductors . The compound interacts with these targets to influence the electronic properties of the semiconductors .
Mode of Action
This compound acts as an electron-withdrawing unit when embedded into low-band gap polymer semiconductors . The presence of extra fluorine atoms on the benzothiadiazole ring makes the compound more electron-withdrawing . This interaction results in better electron affinity and further lowers the band gap of the semiconducting materials .
Biochemical Pathways
The compound’s interaction with its targets affects the electronic properties of the semiconductors, influencing their performance in devices such as light-emitting diodes and photovoltaic devices . The lowering of the band gap enhances the overall performance of polymer-based bulk-heterojunction (BHJ) solar cells .
Result of Action
The result of the compound’s action is an enhancement in the performance of polymer-based devices. For instance, the introduction of fluorine atoms onto the conjugated polymer backbone has been verified to enhance the overall performance of polymer-based bulk-heterojunction (BHJ) solar cells . This is achieved by lowering the polymer HOMO (Highest Occupied Molecular Orbital) level, resulting in high open-circuit voltages well exceeding 0.7 V .
Orientations Futures
The future directions of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole are likely to continue in the field of organic semiconductors, particularly in the development of light-emitting diodes and photovoltaic devices . Its ability to lower the band gap of semiconducting materials makes it a promising compound for enhancing the efficiency of these devices .
Analyse Biochimique
Biochemical Properties
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the formation of covalent bonds between the iodine atoms of this compound and the active sites of these enzymes. Additionally, the fluorine atoms in the compound enhance its electron-withdrawing properties, which can influence the reactivity of the enzymes it interacts with .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins such as p53 and Akt, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding is facilitated by the iodine atoms in the compound, which form covalent bonds with the enzyme’s active site residues. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA. This results in changes in the expression levels of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits high stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, making it a reliable tool for in vitro and in vivo experiments. Prolonged exposure to light and high temperatures can lead to gradual degradation of the compound, affecting its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to enhance cellular antioxidant defenses and promote cell survival. At high doses, this compound can induce oxidative stress and cause cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which toxic effects become apparent. These findings highlight the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play key roles in the metabolism and detoxification of xenobiotics. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of various metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as ABC transporters, which facilitate its uptake and efflux across cellular membranes. Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within tissues, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific subcellular compartments such as the mitochondria and nucleus through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
5,6-difluoro-4,7-diiodo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F2I2N2S/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNFHSOQOLOFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)I)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F2I2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



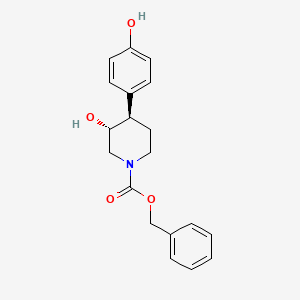
![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)
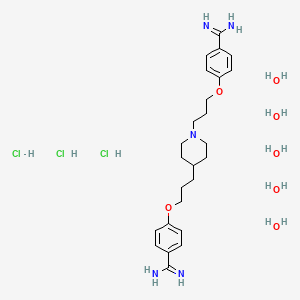

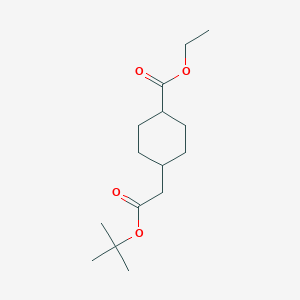
![1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1509327.png)



